molecular formula C9H11NS B12888959 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole CAS No. 830324-58-8

2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole

Cat. No.: B12888959
CAS No.: 830324-58-8
M. Wt: 165.26 g/mol
InChI Key: RVLPDTGQXOMMSW-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Sciences

Fused heterocyclic systems are organic compounds in which two or more rings share a pair of atoms. These structures are ubiquitous in nature and form the core of many natural products, including alkaloids and pigments. In the realm of synthetic chemistry, they are prized for several key reasons:

Structural Rigidity and Complexity: The fusion of rings imparts a degree of conformational rigidity to the molecule, which can be advantageous for specific binding interactions with biological targets.

Modulation of Physicochemical Properties: The type and arrangement of heteroatoms (such as nitrogen, sulfur, and oxygen) within the fused system allow for fine-tuning of properties like polarity, solubility, and electronic distribution.

Diverse Biological Activities: A vast number of pharmaceuticals and biologically active compounds feature fused heterocyclic cores. researchgate.net Their inherent structural features often make them suitable for interacting with enzymes, receptors, and nucleic acids. nih.gov

The development of synthetic methodologies to construct and modify these complex scaffolds is a cornerstone of modern organic and medicinal chemistry. nih.gov

The 4H-Thieno[3,2-b]pyrrole Core as a Privileged Structure in Academic Inquiry

The 4H-thieno[3,2-b]pyrrole scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The thieno[3,2-b]pyrrole core has been identified in compounds exhibiting a range of biological activities, including:

Antiviral Activity: Derivatives of the 4H-thieno[3,2-b]pyrrole scaffold have shown potent activity against neurotropic alphaviruses. nih.gov Some of these compounds have been identified as allosteric inhibitors of viral RNA polymerase. nih.gov

Anticancer Properties: Certain substituted thieno[3,2-b]pyrroles have been investigated for their potential as anticancer agents. nih.gov

Enzyme Inhibition: This scaffold has been explored for its ability to inhibit various enzymes, highlighting its versatility in drug design. researchgate.net

The interest in this scaffold is further demonstrated by the development of combinatorial libraries to explore the chemical space around the 4H-thieno[3,2-b]pyrrole core for various therapeutic applications. nih.gov

Overview of Research on Substituted 4H-Thieno[3,2-b]pyrrole Derivatives

Research into the 4H-thieno[3,2-b]pyrrole system has largely focused on the synthesis and evaluation of its substituted derivatives. The core can be functionalized at various positions on both the thiophene (B33073) and pyrrole (B145914) rings, as well as at the pyrrole nitrogen.

Common synthetic strategies to access the core structure and its analogs include the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. wikipedia.orgresearchgate.net This method is versatile and allows for the preparation of a wide range of substituted pyrroles. organic-chemistry.org Other approaches involve the cyclization of appropriately substituted thiophene precursors. nih.gov

Once the core is formed, further modifications can be introduced. For instance, the pyrrole nitrogen can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net This allows for the introduction of a wide array of substituents, which can significantly influence the biological activity and physicochemical properties of the resulting compounds.

The following table provides a brief overview of some researched substitution patterns on the 4H-thieno[3,2-b]pyrrole scaffold and their associated areas of investigation:

Substitution PatternArea of ResearchReference(s)
Carboxamides at position 5Enzyme Inhibition researchgate.net
Various substituents at position 6Antiviral (Alphaviruses) nih.gov
Alkylation at the pyrrole nitrogen (N-4)General derivatization for biological screening researchgate.net
Fused pyridazinone ringPyruvate (B1213749) Kinase (PKM2) Activation nih.gov

While extensive research has been conducted on various derivatives of the 4H-thieno[3,2-b]pyrrole scaffold, specific and detailed research findings on 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole are not widely available in the public domain. However, based on the general synthetic methodologies for this class of compounds, its synthesis could potentially be achieved through strategies such as the Paal-Knorr cyclization of a suitably substituted 1,4-dicarbonyl precursor or by direct methylation of a pre-existing thieno[3,2-b]pyrrole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

830324-58-8

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C9H11NS/c1-5-4-8-9(11-5)6(2)7(3)10-8/h4,10H,1-3H3

InChI Key

RVLPDTGQXOMMSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=C(N2)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4h Thieno 3,2 B Pyrrole Systems

Established Synthetic Pathways for the 4H-Thieno[3,2-b]pyrrole Core

The foundational approaches to building the thieno[3,2-b]pyrrole system often involve the sequential construction of the fused rings, utilizing well-understood reactions in heterocyclic chemistry.

Multi-step syntheses provide a robust and controlled route to the 4H-thieno[3,2-b]pyrrole core. A common strategy begins with a pre-formed thiophene (B33073) ring, onto which the pyrrole (B145914) ring is annulated.

One prominent method involves the reaction of thiophene-2-carbaldehydes with ethyl 2-azidoacetate in the presence of a base like sodium ethoxide. nih.gov This produces a 2-azido-3-(thiophen-2-yl)acrylate intermediate. Subsequent thermal cyclization of this intermediate, typically by refluxing in a high-boiling solvent such as o-xylene, leads to the formation of the fused ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate core in good yields. nih.gov Further functionalization, such as formylation via a Vilsmeier-Haack reaction, can then be performed on the core structure. nih.gov The synthesis of N-substituted derivatives can be achieved through the alkylation of the pyrrole nitrogen with reagents like methyl iodide or benzyl (B1604629) bromides in the presence of a base. researchgate.net

Table 1: Representative Multi-Step Synthesis of the 4H-Thieno[3,2-b]pyrrole Core

Step Reactants Reagents/Conditions Intermediate/Product Reference
1 Thiophene-2-carbaldehyde (B41791), Ethyl 2-azidoacetate Sodium ethoxide, 0 °C Ethyl 2-azido-3-(thiophen-2-yl)acrylate nih.gov
2 Ethyl 2-azido-3-(thiophen-2-yl)acrylate o-Xylene, reflux Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate nih.gov

To improve synthetic efficiency, one-pot reactions and intramolecular cyclization protocols are highly valued. The thermal cyclization of the 2-azido-3-(thiophen-2-yl)acrylate intermediate mentioned previously is a key example of an intramolecular cyclization step that forms the pyrrole ring. nih.gov

Another powerful intramolecular approach is the 1,3-dipolar cycloaddition. For the related 4H-thieno[3,4-c]pyrrole system, a synthesis was developed from an azide (B81097) via an intramolecular 1,3-dipolar cycloaddition, which formed a dihydrotriazole (B8588859) intermediate. researchgate.netrsc.org Subsequent acid-catalyzed cycloreversion yielded the target thienopyrrole. researchgate.netrsc.org Such strategies often provide rapid access to the fused ring system by forming multiple bonds in a single conceptual step.

The Paal-Knorr pyrrole synthesis, a classic method involving the cyclization of a 1,4-dicarbonyl compound with an amine, can also be employed. uctm.edu By preparing a thiophene-containing 1,4-dicarbonyl compound, its reaction with an amine or ammonia (B1221849) source can furnish the thieno[3,2-b]pyrrole system in a single cyclization step. nih.gov Multi-component reactions, which combine several reactants in a single vessel to form a complex product, represent a highly efficient one-pot strategy for generating substituted pyrroles that can be adapted for thienopyrrole synthesis. uctm.edu

Modern synthetic methods utilizing alkynes offer alternative pathways to the thienopyrrole core. Gold-catalyzed reactions, for instance, enable the synthesis of N-protected pyrroles from 5-aminopent-2-yn-1-ol derivatives under mild conditions. organic-chemistry.org This highlights the utility of alkyne precursors in forming the pyrrole ring.

A rhodium-catalyzed transannulation reaction between N-sulfonyl-1,2,3-triazoles and terminal alkynes has been reported for the synthesis of substituted pyrroles. beilstein-journals.org This methodology could be adapted by starting with a triazole attached to a thiophene ring. The subsequent rhodium-catalyzed reaction with an alkyne would construct the fused pyrrole ring, offering a modular approach to differently substituted thienopyrroles.

Metal-Catalyzed Methodologies in 4H-Thieno[3,2-b]pyrrole Synthesis

Transition metal catalysis is indispensable in modern organic synthesis, providing powerful tools for constructing complex heterocyclic systems like 4H-thieno[3,2-b]pyrrole. Rhodium and palladium are particularly prominent in this field.

Rhodium catalysts are effective in mediating annulation reactions to form ring systems. A notable example is the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes. beilstein-journals.org This reaction proceeds through a rhodium carbenoid intermediate that reacts with the alkyne to form the pyrrole ring. beilstein-journals.org This method is significant as it can lead to 3,4-disubstituted pyrroles, a substitution pattern that can be difficult to achieve otherwise. beilstein-journals.org Applying this logic, a thiophene-substituted triazole could serve as the precursor to build the fused thieno[3,2-b]pyrrole system.

Table 2: Rhodium-Catalyzed Synthesis of Substituted Pyrroles

Triazole Substrate Alkyne Partner Catalyst System Major Product Reference
N-Trifluoromethyl-1,2,3-triazole Phenylacetylene Rh₂(esp)₂ N-Trifluoromethyl-3,4-diphenylpyrrole beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The Stille reaction, which couples an organotin compound with an organic halide or triflate, is a powerful tool for this purpose. wikipedia.orgsquarespace.com It operates via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This strategy can be used to synthesize thienopyrrole derivatives by coupling a stannylated thiophene with a halogenated pyrrole, or vice versa.

Other palladium-catalyzed reactions are also crucial. The Suzuki coupling, which uses boronic acids, is widely employed for the synthesis of bi-heterocyclic systems. nih.govysu.am Furthermore, direct C-H activation/arylation provides an atom-economical approach. For example, palladium catalysts can facilitate the C2-arylation of free N-H pyrroles. researchgate.net Intramolecular C-H/C-H coupling, driven by a palladium catalyst and an oxidant, has been used to synthesize the related thieno[3,2-b]benzofuran system from 3-aryloxythiophenes, demonstrating a powerful method for forming fused rings. researchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type Substrates Catalyst/Ligand Product Type Reference
Stille Coupling Organostannane, Organic Halide Pd(PPh₃)₄ Coupled Product (e.g., biaryl) wikipedia.orgsquarespace.com
Suzuki Coupling 4-Tosyl-2(5H)-furanone, Arylboronic acid PdCl₂(PPh₃)₂ 4-Aryl-2(5H)-furanone ysu.am
N-Arylation Pyrrolyl)zinc chloride, Aryl halide Pd₂(dba)₃ / Biarylphosphine 2-Arylpyrrole researchgate.net

Copper-Catalyzed Amination Procedures

Copper-catalyzed reactions are pivotal in the synthesis of complex nitrogen-containing heterocyclic compounds. While direct amination on the thieno[3,2-b]pyrrole core is not extensively detailed in readily available literature, related copper-catalyzed C-N bond-forming reactions have been successfully employed on this and similar heterocyclic systems. For instance, amidation has been achieved using copper(I) iodide (CuI) as a catalyst in conjunction with ligands like trans-cyclohexane-1,2-diamine in dioxane. nih.gov Furthermore, microwave-assisted copper-catalyzed coupling reactions have been utilized to link heteroaromatic halides to dithieno[3,2-b:2′,3′-d]pyrrole systems, demonstrating the utility of this metal in forming C-N bonds within this class of compounds. thieme-connect.de Other copper-mediated reactions on the thienopyrrole nucleus include cyanation using copper(I) cyanide (CuCN) and reactions with sodium methanethiolate (B1210775) in the presence of copper(I) bromide. nih.gov

Regioselective Functionalization and Derivatization Strategies

The functionalization of the 4H-thieno[3,2-b]pyrrole nucleus is critical for developing new derivatives with specific properties. The regioselectivity of these reactions is a key consideration, as the thiophene and pyrrole rings exhibit different reactivities.

Alkylation and Acylation of the 4H-Thieno[3,2-b]pyrrole Nucleus

Alkylation and acylation reactions are fundamental for modifying the thienopyrrole core. The pyrrole nitrogen is a common site for functionalization.

Alkylation: N-alkylation of the pyrrole nitrogen at the 4-position is readily accomplished. This is typically performed by treating the 4H-thieno[3,2-b]pyrrole derivative with an alkylating agent, such as an alkyl iodide or bromide, in the presence of a base. nih.govnih.gov For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be N-alkylated with methyl iodide, as well as allyl, propargyl, and benzyl bromides, using sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.net

Acylation: Acylation can be directed to specific positions on the heterocyclic core. The Vilsmeier-Haack reaction is an effective method for introducing a formyl group (an acyl group) onto the ring system. nih.gov When applied to ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, the Vilsmeier-Haack reaction selectively installs the formyl group at the 6-position of the pyrrole ring. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions Below is an interactive table summarizing key findings. You can sort the data by clicking on the column headers.

Introduction of Halogen and Nitro Substituents

The introduction of halogens and nitro groups provides valuable synthetic handles for further transformations.

Halogenation: Bromination of thienopyrrole systems can be achieved using reagents like N-bromosuccinimide (NBS). For instance, N-thienyl-substituted dithieno[3,2-b:2′,3′-d]pyrroles have been selectively brominated using NBS in THF. thieme-connect.de For the 4H-thieno[3,2-b]pyrrole system, ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has been synthesized and used in subsequent coupling reactions. acs.org

Nitration: Nitration of the thienopyrrole core can lead to multiple products depending on the existing substituents. The nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, for example, results in a mixture of products nitrated at both the 2- and 6-positions. nih.gov However, the regioselectivity can be controlled. If the 6-position is first functionalized with an aldehyde group, subsequent nitration is directed specifically to the 2-position of the thiophene ring. nih.gov

Table 2: Examples of Halogenation and Nitration Reactions Below is an interactive table summarizing key findings. You can sort the data by clicking on the column headers.

Synthetic Approaches to Specific Methylated 4H-Thieno[3,2-b]pyrrole Derivatives (e.g., 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole)

While a specific documented synthesis for this compound was not identified in the surveyed literature, a plausible synthetic route can be proposed based on established reactions for this heterocyclic system. A general and effective method for constructing the 4H-thieno[3,2-b]pyrrole core involves the reaction of a thiophene-2-carbaldehyde with ethyl 2-azidoacetate in the presence of a base like sodium ethoxide, followed by thermal cyclization of the resulting 2-azido-3-(thiophen-2-yl)acrylate intermediate in a high-boiling solvent such as o-xylene. nih.gov

To synthesize the target compound, one could envision a multi-step sequence:

Core Formation: Start with a pre-functionalized thiophene, such as 3,5-dimethylthiophene-2-carbaldehyde. Reaction with ethyl 2-azidoacetate followed by cyclization would yield an ethyl 2,6-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

N-Alkylation: The subsequent step would involve the methylation of the pyrrole nitrogen at the 4-position. This can be achieved using methyl iodide in the presence of a base, as described for similar substrates. nih.govresearchgate.net

Decarboxylation: The final step would be the removal of the carboxylate group at the 5-position to yield the desired this compound.

This proposed pathway leverages known regioselective reactions on the thienopyrrole scaffold to construct the specifically substituted target molecule.

Green Chemistry Principles in the Synthesis of Thienopyrrole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the context of thienopyrrole synthesis, several greener methodologies have been reported.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. thieme-connect.de This technique has been applied to copper-catalyzed coupling reactions and in the synthesis of thienopyrimidine derivatives from related precursors, demonstrating its potential for creating thienopyrrole systems more efficiently. thieme-connect.demdpi.com

Solid-Phase Catalysis: The use of solid, reusable catalysts like Amberlyst 15 (an acidic resin) for condensation reactions avoids the need for corrosive, difficult-to-remove liquid acids, simplifying workup and reducing waste. researchgate.net

Alternative Solvents: The use of ionic liquids has been shown to be effective for the highly regioselective N-substitution of pyrrole, offering a less volatile and potentially recyclable alternative to traditional organic solvents. organic-chemistry.org

These approaches align with the goals of green chemistry by improving energy efficiency, reducing waste, and utilizing more environmentally benign materials.

Table 3: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C9H11NS
4H-Thieno[3,2-b]pyrrole C6H5NS
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate C9H9NO2S
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate C9H9NO2S
Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate C10H9NO3S
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate C21H32BrNO2S
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid C7H5NO2S
4H-thieno[3,2-b]pyrrole-2-carboxylic acid C7H5NO2S
N-bromosuccinimide (NBS) C4H4BrNO2
Copper(I) iodide CuI
Copper(I) cyanide CuCN
Copper(I) bromide CuBr
Sodium hydride NaH
Methyl iodide CH3I
Ethyl 2-azidoacetate C4H5N3O2
o-Xylene C8H10
Amberlyst 15 Not Applicable
N-phenylmaleimide C10H7NO2

Advanced Characterization and Spectroscopic Techniques in Thienopyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For thieno[3,2-b]pyrrole derivatives, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and substitution patterns. researchgate.net

In the ¹H NMR spectrum of a thieno[3,2-b]pyrrole derivative, the chemical shifts of the protons are indicative of their position on the heterocyclic core. Protons attached to the thiophene (B33073) and pyrrole (B145914) rings typically appear in the aromatic region of the spectrum. rsc.org The chemical shifts are influenced by the electron density of the rings and the electronic effects of any substituents. rsc.org For instance, the protons on the pyrrole ring will have different shifts compared to those on the thiophene ring. rsc.orgchemicalbook.com In the case of 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole, one would expect to see signals corresponding to the three methyl groups and the remaining protons on the heterocyclic rings. The integration of these signals would confirm the number of protons of each type, and their splitting patterns (coupling) would reveal adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms in the thieno[3,2-b]pyrrole core are characteristic of their heterocyclic environment. The positions of the methyl substituents on the 2, 5, and 6 positions would be confirmed by the presence of signals in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their attachment to either the thiophene or pyrrole part of the fused ring system.

Hypothetical ¹H and ¹³C NMR data for a generic substituted thieno[3,2-b]pyrrole are presented in the table below for illustrative purposes.

Hypothetical NMR Data for a Substituted Thieno[3,2-b]pyrrole
¹H NMR (in CDCl₃)
Chemical Shift (δ, ppm)
7.20
6.80
6.50
2.50
2.40
2.30
¹³C NMR (in CDCl₃)
Chemical Shift (δ, ppm)
145.0
138.0
125.0
120.0
115.0
110.0
15.0
14.0
13.0
This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Mass Spectrometry (MS) for Compound Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight and elemental composition of a compound. It is routinely used to verify the identity of newly synthesized molecules, including thieno[3,2-b]pyrrole derivatives. chemicalbook.com

In a typical electron impact mass spectrometry (EI-MS) experiment, the molecule is ionized, often leading to the formation of a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₉H₁₁NS), the exact mass of the molecular ion would be a key piece of data for its identification.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure and can provide valuable information for its elucidation. nih.govlibretexts.org For instance, in thieno[2,3-b]thiophene (B1266192) derivatives, cleavage of bonds adjacent to the carbonyl groups has been observed as a dominant fragmentation pathway. nih.gov Similarly, for substituted pyrroles, the fragmentation is heavily influenced by the nature of the side-chain substituents. nih.gov In the case of this compound, one might expect to see fragmentation patterns corresponding to the loss of methyl groups or other characteristic cleavages of the heterocyclic rings. sapub.org

The table below illustrates the kind of data that would be obtained from a mass spectrometry analysis of a substituted thieno[3,2-b]pyrrole.

Illustrative Mass Spectrometry Data for a Substituted Thieno[3,2-b]pyrrole
m/z (Mass-to-Charge Ratio)
[M]⁺
[M-CH₃]⁺
[M-C₂H₄]⁺
[C₄H₄S]⁺
[C₄H₄N]⁺
This table is for illustrative purposes and does not represent experimentally verified data for this compound.

X-ray Crystallography for Precise Structural Determination and Packing Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel heterocyclic systems like thieno[3,2-b]pyrroles, obtaining a single-crystal X-ray structure is the gold standard for structural confirmation. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the positions of the methyl groups on the thienopyrrole core.

Beyond the molecular structure, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This analysis provides insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which can significantly influence the material's physical properties. nih.govresearchgate.net For thieno[2,3-b]pyridines, which are structurally related to thienopyrroles, tight packing due to intermolecular forces has been shown to affect their solubility. nih.gov

The following table provides an example of the crystallographic data that would be generated from an X-ray analysis of a crystalline thieno[3,2-b]pyrrole derivative.

Example Crystallographic Data for a Thieno[3,2-b]pyrrole Derivative
Parameter
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
R-factor
This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Theoretical and Computational Investigations of 4h Thieno 3,2 B Pyrrole Systems

Quantum Chemical Methods (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecular systems. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to study the relationship between the geometric and optoelectronic aspects of molecules based on the thieno[3,2-b]pyrrole core. nih.govacs.org These computational approaches allow for the calculation of electronic structure, molecular orbitals, and other key parameters that govern molecular behavior. researchgate.net For instance, semi-empirical methods like MNDO have been used to study the electronic structure and reactivity of derivatives such as 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, showing that reaction selectivity can depend more on the electron density distribution in reaction complexes than on structural parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that reflects the molecule's reactivity and is associated with intramolecular charge transfer. acs.orgresearchgate.net

For thieno[3,2-b]pyrrole systems, DFT calculations have been extensively used to determine these FMO energy levels. nih.govnih.gov The strong electron-donating character of the thieno[3,2-b]pyrrole unit influences the electronic properties of molecules incorporating this scaffold. nih.gov Studies on various derivatives have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly tune the HOMO and LUMO energy levels and the optical band gap. nih.govnih.gov For example, replacing a thiophene (B33073) unit with a pyrrole (B145914) ring in certain complex acceptors was found to increase the HOMO/LUMO energy levels and reduce the optical band gaps due to the strong electron-donating ability of pyrrole. nih.gov The distribution of electron density in the HOMO and LUMO is often delocalized along the conjugated backbone of the donor and acceptor units. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Band Gaps for Select Thieno[3,2-b]pyrrole-Based Molecules

MoleculeHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)MethodSource
a-IT-5.99-3.632.36DFT nih.gov
N7IT-5.83-3.552.28DFT nih.gov
N8IT-5.77-3.542.23DFT nih.gov
TP-BT4T-TP-4.97-2.991.98 (optical)Cyclic Voltammetry nih.govacs.org
TP-BT2TT-TP-4.78-2.931.85 (optical)Cyclic Voltammetry nih.govacs.org
PTBTP-4F (TPR)--2.08 (optical)Experimental nih.govacs.org

The three-dimensional structure and conformational flexibility of thieno[3,2-b]pyrrole derivatives are crucial for their function, particularly in materials science and medicinal chemistry. The planarity of the molecular backbone is a significant factor as it can promote π-π stacking in the solid state, which is essential for efficient charge transport in organic electronic devices. nih.govacs.org

Computational studies have revealed that intramolecular non-covalent interactions, such as S-O interactions, can enforce a planar structure on molecules containing the thieno[3,2-b]pyrrole core. nih.gov The spatial extent of electronic states is strongly dependent on the molecular geometry, and their ability to delocalize across different molecular units can be influenced by intermolecular packing. acs.org Theoretical calculations can characterize the relationship between geometric disorder and the distribution of excited states, revealing that low-energy excitons tend to localize in more planar regions of the polymer structure. acs.org Varying the position of nitrogen atoms within isomeric thieno[3,2-b]pyrrole-based acceptors has been shown to influence molecular planarity, which in turn affects energy levels and charge transport properties. nih.gov

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling techniques, including docking and dynamics simulations, are vital for computer-aided drug design (CADD). researchgate.net These methods predict how a ligand, such as a thieno[3,2-b]pyrrole derivative, might bind to a biological target, providing insights that can guide the synthesis and optimization of new therapeutic agents. nih.govrsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.com This method has been successfully applied to series of thieno[3,2-b]pyrrole derivatives to understand their binding modes with specific biological targets.

For example, in studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy, molecular docking was used to simulate the binding interactions within the enzyme's active site. nih.govnih.gov These simulations revealed key interactions, such as the formation of hydrogen bonds between the ligand and crucial amino acid residues like Asp555 and Asp556. tandfonline.com The core thieno[3,2-b]pyrrole structure was often stabilized by aromatic–aromatic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor, while other parts of the molecule formed hydrophobic interactions with residues like Ile356 and Val333. tandfonline.com Such detailed characterization of ligand-target binding helps to explain the structure-activity relationships observed experimentally. nih.gov

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a more dynamic picture of the ligand-receptor complex compared to static docking poses. nih.gov MD simulations have been employed to explore the binding modes and stability of thieno[3,2-b]pyrrole-based inhibitors. rsc.orgnih.gov

In the context of LSD1 inhibitors, MD simulations were performed on newly designed thieno[3,2-b]pyrrole molecules with high predicted activity. nih.govrsc.org These simulations helped to confirm the stability of the binding modes predicted by docking and to identify key residues, such as Asn535, that play a crucial role in stabilizing the inhibitor within the active site. nih.govrsc.orgresearchgate.net By simulating the behavior of the complex over time, MD provides valuable information for the design of new, potent, and stable inhibitors. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.gov These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures.

For a series of 43 to 55 thieno[3,2-b]pyrrole competitive inhibitors of LSD1, three-dimensional QSAR (3D-QSAR) models were developed. nih.govnih.govtandfonline.com The most common 3D-QSAR methods used were Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In these studies, the inhibitory activities (expressed as pIC50 values) were correlated with the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov

The resulting models showed good statistical reliability and predictive power, as indicated by high values for the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred). nih.govnih.gov The graphical output of these models, in the form of contour maps, provides a visual guide for structural modification, indicating regions where changes are likely to enhance or diminish activity. nih.gov Based on these QSAR models and docking results, new thieno[3,2-b]pyrrole-based inhibitors with potentially higher activity have been designed. nih.govrsc.org

Table 2: Statistical Results of 3D-QSAR Models for Thieno[3,2-b]pyrrole Derivatives as LSD1 Inhibitors

Modelr²predStudy Reference
CoMFA0.7830.9440.851 nih.gov
CoMSIA0.7280.9820.814 nih.gov
3D-QSAR (CCBA)0.5950.9590.846 nih.gov

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the external test set; CCBA: co-crystallized conformer-based alignment.

Predictive Models for Derivative Design

Predictive modeling, primarily leveraging Density Functional Theory (DFT), has become a cornerstone for the in silico design of novel 4H-thieno[3,2-b]pyrrole derivatives. researchgate.netnih.gov These computational models enable the systematic evaluation of how structural modifications would likely impact the electronic, optical, and chemical properties of the resulting compounds. The goal is to build robust structure-property relationships that can guide the synthesis of molecules with desired characteristics. researchgate.net

The process often begins with a known core structure, such as 4H-thieno[3,2-b]pyrrole, which is then computationally modified with various functional groups at different positions. For instance, in studies on related heterocyclic systems, a range of computational techniques have been employed to screen molecules for applications in organic electronics. nih.gov Researchers utilize different DFT functionals, such as B3LYP, CAM-B3LYP, MPW1PW91, and WB97XD, to calculate key parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting energy gap. nih.gov These parameters are critical predictors of a molecule's charge transport capabilities and its potential performance in devices like organic solar cells. nih.gov

The development of combinatorial libraries of 4H-thieno[3,2-b]pyrrole derivatives is an area where predictive modeling is particularly valuable. nih.gov By simulating the properties of a large set of virtual compounds, models can identify a smaller subset of high-potential candidates for targeted synthesis, streamlining the discovery process. nih.gov

Interactive Table: Predicted Electronic Properties of Hypothetical 4H-Thieno[3,2-b]pyrrole Derivatives

This table illustrates how a predictive model might assess the impact of different substituents on the electronic properties of the 4H-thieno[3,2-b]pyrrole core. Electron Donating Groups (EDG) and Electron Withdrawing Groups (EWG) are placed at key positions (R1, R2) to modulate the HOMO, LUMO, and energy gap (Eg).

Elucidating the Influence of Substitution Patterns on Properties

Research into activators for the M2 isoform of pyruvate (B1213749) kinase (PKM2) based on a thieno[3,2-b]pyrrole scaffold highlights the critical nature of substitution. nih.gov Attempts to synthesize specific derivatives revealed that the regiochemistry of reactions is highly dependent on the existing substituents. For example, the nitration of an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate resulted in nitration at both the 2 and 6 positions, complicating the synthesis of a single, desired isomer. nih.gov Such experimental outcomes can be rationalized and predicted using computational models that calculate the reactivity of different sites on the heterocyclic ring.

Furthermore, quantum chemical calculations have been used to corroborate structure-property relationships in related systems like dithieno[3,2-b:2′,3′-d]pyrroles. researchgate.net By attaching various aryl and acene groups to the pyrrole nitrogen, researchers were able to systematically tune the optical and redox properties of the materials, with computational results providing a theoretical underpinning for the observed changes. researchgate.net

The influence of substitution extends to the molecule's three-dimensional structure. In computational studies of similar donor-acceptor molecules, the dihedral angles between the central core and the substituent groups were found to be critical. acs.org Values close to zero indicate a high degree of planarity, which typically enhances π-electron delocalization and improves charge transport properties. Bulky substituents can cause steric hindrance, leading to a more twisted geometry and potentially disrupting electronic conjugation. acs.org

Interactive Table: Influence of Substitution on Observed Properties of Thieno[3,2-b]pyrrole Systems

This table summarizes how different substitution patterns on the thieno[3,2-b]pyrrole core have been shown to influence specific, measurable properties, based on findings from various research efforts.

Emerging Research Directions and Future Prospects for 4h Thieno 3,2 B Pyrrole Compounds

Innovations in Synthetic Methodologies and Process Optimization

The development of efficient and versatile synthetic routes to 4H-thieno[3,2-b]pyrrole derivatives is crucial for advancing research in this area. Traditional methods often involve multi-step procedures with harsh reaction conditions and limited substrate scope. However, recent innovations have focused on developing more sustainable and efficient methodologies.

Key advancements in the synthesis of the thieno[3,2-b]pyrrole core include the use of palladium- or copper-catalyzed coupling reactions, such as the Buchwald-Hartwig and Ullmann-type C-N couplings. researchgate.net These methods allow for the direct N-arylation of the pyrrole (B145914) ring, providing access to a wide range of functionalized derivatives. researchgate.net For instance, the reaction of 3,3'-dibromo-2,2'-bithiophene with amines in the presence of a suitable catalyst system has proven to be an effective strategy. researchgate.net Another approach involves the Cadogan reaction, which utilizes the cyclization of o-azidobithienyls to form the dithienopyrrole ring system in good yields. researchgate.net

Parallel solution-phase synthesis has also emerged as a powerful tool for generating combinatorial libraries of 4H-thieno[3,2-b]pyrrole-containing compounds. nih.gov This high-throughput approach facilitates the rapid exploration of structure-activity relationships by allowing for the systematic variation of substituents on the core scaffold. nih.gov Key steps in these parallel syntheses often involve the alkylation of initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates and the transformation of the carboxylate group into other reactive functionalities. nih.gov

Process optimization is an ongoing effort, with a focus on improving yields, reducing reaction times, and employing more environmentally friendly reaction conditions. Microwave-assisted synthesis, for example, has been shown to accelerate C-N coupling reactions for the N-functionalization of dithieno[3,2-b:2',3'-d]pyrroles. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 4H-Thieno[3,2-b]pyrrole Derivatives

Synthetic MethodKey FeaturesStarting MaterialsTypical Yields
Ullmann-type C-N Coupling Copper-catalyzed amidation. researchgate.net3,3'-dibromo-2,2'-bithiophene, amides. researchgate.netModerate to good.
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation. researchgate.netAryl halides, 4H-dithieno[3,2-b:2',3'-d]pyrrole. researchgate.netGood to excellent.
Cadogan Reaction Cyclization of azides. researchgate.net3-Azido-2,2'-bithienyl. researchgate.netVery good.
Parallel Solution-Phase Synthesis High-throughput generation of libraries. nih.govAlkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates. nih.govVariable, suitable for screening.
Microwave-Assisted Synthesis Accelerated reaction times. researchgate.netParent H-DTP, heteroaromatic halides. researchgate.netGood.

Advanced Derivative Design for Enhanced Specificity and Functionality

The design of advanced 4H-thieno[3,2-b]pyrrole derivatives with tailored properties is a major focus of current research. By strategically modifying the core structure, researchers can fine-tune the electronic, optical, and biological properties of these compounds for specific applications.

One key area of derivative design is the development of materials for organic electronics. The introduction of electron-donating or electron-withdrawing groups can modulate the frontier molecular orbital energy levels, leading to materials with desired charge-transport characteristics. oup.comnih.gov For example, the incorporation of the thieno[3,2-b]pyrrole unit into donor-acceptor small molecules has been shown to yield high-performance polymer solar cells with low energy loss. oup.comnih.gov The strong electron-donating ability of the pyrrole ring can lead to bathochromic absorption and upshifted frontier orbital energy levels. oup.com

In the field of medicinal chemistry, the focus is on designing derivatives with enhanced biological activity and metabolic stability. For instance, structural optimization of thieno[3,2-b]pyrrole derivatives has led to the identification of potent inhibitors of the Chikungunya virus. nih.gov By modifying or removing potential metabolically labile sites, researchers were able to significantly increase the metabolic half-life of these compounds in human liver microsomes. nih.gov

Functionalization of the thieno[3,2-b]pyrrole core can also impart novel functionalities. The introduction of solubilizing side chains in the β-positions has been used to create base-dopable conjugated polymers. heeneygroup.com Deprotonation of the pyrrolic nitrogen in these polymers results in a significant shift in the absorption spectrum, which can be observed by the naked eye. heeneygroup.com

Table 2: Examples of Functionalized 4H-Thieno[3,2-b]pyrrole Derivatives and Their Applications

DerivativeFunctionalizationApplicationKey Finding
ThPy3 Pyrrole-interiorized heteroheptacene core. oup.comnih.govPolymer Solar CellsAchieved a power conversion efficiency of 15.3% with an outstanding fill factor. oup.comnih.gov
Compound 20 Modification of metabolically labile sites. nih.govAntiviral Agent (Chikungunya Virus)17-fold increase in metabolic half-life and good in vivo pharmacokinetic properties. nih.gov
Base-Dopable Polymer Solubilizing side chains in β-positions. heeneygroup.comOrganic ElectronicsDeprotonation leads to a large shift in the main absorption peak (0.55 eV). heeneygroup.com

Development of Sophisticated Computational Models for Rational Design

Computational modeling has become an indispensable tool for the rational design of novel 4H-thieno[3,2-b]pyrrole derivatives. Quantum chemical calculations, such as density functional theory (DFT), allow for the prediction of molecular geometries, electronic structures, and optical properties, thereby guiding synthetic efforts towards compounds with desired characteristics. nih.gov

These computational models can provide valuable insights into structure-property relationships. For example, by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict the band gap of a material, which is a critical parameter for applications in organic electronics. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate UV-vis absorption spectra, aiding in the design of molecules with specific optical properties. nih.gov

Computational studies can also be used to investigate the effects of different substituents on the planarity and rigidity of the thieno[3,2-b]pyrrole core, which in turn influence intermolecular π-stacking and charge transport. researchgate.net The polarizable continuum model (PCM) can be employed to study the properties of these molecules in a solvent medium, providing a more realistic prediction of their behavior in solution. nih.gov

The use of these sophisticated computational models accelerates the discovery of new materials by allowing for the in-silico screening of large numbers of candidate molecules, thereby reducing the time and resources required for experimental synthesis and characterization.

Table 3: Application of Computational Models in the Design of 4H-Thieno[3,2-b]pyrrole Derivatives

Computational MethodApplicationInformation Obtained
Density Functional Theory (DFT) Optimization of molecular structures. nih.govGround-state geometries, electronic properties.
Time-Dependent DFT (TD-DFT) Simulation of UV-vis absorption spectra. nih.govExcited-state properties, optical absorption peaks.
Quantum Chemical Calculations Investigation of structure-property relationships. researchgate.netStructural and optoelectronic properties.
Polarizable Continuum Model (PCM) Simulation of solvent effects. nih.govProperties in solution.

Exploration of Hybrid Materials and Nanotechnology Integration

The integration of 4H-thieno[3,2-b]pyrrole derivatives into hybrid materials and nanostructures is a rapidly growing area of research. These hybrid systems can exhibit synergistic properties that are not present in the individual components, opening up new possibilities for advanced applications.

One area of exploration is the development of hybrid materials composed of thieno[3,2-b]pyrrole-based conjugated polymers and metal nanoparticles. acs.org These materials can have unique optoelectronic properties due to the strong electronic interactions between the nanoparticles and the polymer matrix. acs.org For example, pyrrole- and thiophene-based thiols have been used to link gold nanoparticles, creating stable and soluble thiol-capped gold clusters that can be oxidatively coupled to form polymeric structures. acs.org The conductivity of these hybrid systems can be significantly improved by the presence of the embedded metal nanoparticles. acs.org

The self-assembly of 4H-thieno[3,2-b]pyrrole derivatives into well-defined micro- and nanostructures is another promising research direction. researchgate.net This bottom-up approach allows for the fabrication of complex architectures with precise control over their morphology and properties. These self-assembled structures could find applications in areas such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Furthermore, the blending of thieno[3,2-b]pyrrole-based polymers with other materials allows for the creation of advanced composites with tunable compositions. researchgate.net This enables researchers to precisely control and optimize the performance of the final material for specific applications. researchgate.net

Table 4: Examples of Hybrid Materials and Nanotechnology Integration

Hybrid SystemComponentsPotential Application
Polymer-Nanoparticle Composite Thieno[3,2-b]pyrrole-based polymer, metal nanoparticles. acs.orgOptoelectronic devices.
Self-Assembled Nanostructures Functionalized 4H-thieno[3,2-b]pyrrole derivatives. researchgate.netOrganic electronics (OLEDs, OFETs).
Polymer Blends Thieno[3,2-b]pyrrole-based polymer, other functional materials. researchgate.netAdvanced composites with tunable properties.

Addressing Scalability Challenges for Research Production

While significant progress has been made in the synthesis and application of 4H-thieno[3,2-b]pyrrole derivatives, the scalability of their production remains a critical challenge. Many of the reported synthetic methods are well-suited for laboratory-scale synthesis but may not be readily adaptable to large-scale production.

Addressing these scalability challenges will require the development of more efficient and cost-effective synthetic routes. This may involve the use of flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability. The development of more robust and recyclable catalysts could also help to reduce the cost of production.

For related heterocyclic systems like pyrrolo[3,2-b]pyrroles, the issue of scalability has been recognized as a potential bottleneck for their further development and application. acs.org Re-examining all factors affecting the efficiency of the synthesis is crucial to overcoming these challenges. acs.org The development of synthetic methods that allow for the production of these compounds in larger quantities (e.g., more than 10 grams per run) without a decrease in yield or purity is a key goal. acs.org

Ultimately, overcoming the challenges of scalability will be essential for translating the promising research findings in the field of 4H-thieno[3,2-b]pyrrole compounds into real-world applications.

Q & A

Q. What advances in non-fullerene acceptors (NFAs) utilize thieno-pyrrole motifs for high-efficiency organic photovoltaics?

  • Methodological Answer : Dithieno[3,2-b]pyrrole (DTP)-based NFAs paired with PM6 donors achieve PCE >15% via:
  • Energy-Level Alignment : LUMONFA ≈ −3.8 eV aligns with donor HOMO (−5.4 eV) .
  • Morphology Control : Ternary blends (e.g., DTP:Y6:PC71BM) reduce recombination losses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.